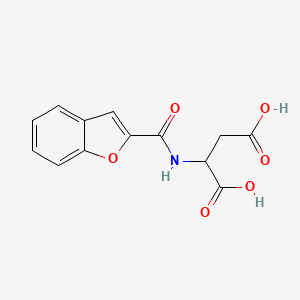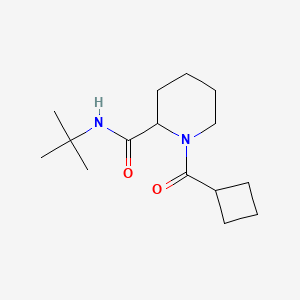
N-(1-adamantyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)cyclopropanecarboxamide, also known as ADPC or GNE-618, is a novel compound that has shown promising results in scientific research. It belongs to the class of adamantyl-containing compounds, which have been found to exhibit various biological activities. ADPC has been studied for its potential as a therapeutic agent in various diseases, such as cancer and inflammation.
Wirkmechanismus
The exact mechanism of action of N-(1-adamantyl)cyclopropanecarboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor activity by inhibiting the expression of various oncogenes and inducing the expression of tumor suppressor genes. This compound has also been found to inhibit the activity of various enzymes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the inflammatory response and tumor progression. This compound has also been found to modulate the expression of various cytokines and chemokines, which are involved in the regulation of immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantyl)cyclopropanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which limits its bioavailability. This compound also has a short half-life, which may require frequent dosing in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(1-adamantyl)cyclopropanecarboxamide. One potential direction is to study the combination of this compound with other therapeutic agents to enhance its anti-tumor activity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize its dosing regimen. Additionally, the development of novel formulations of this compound may improve its solubility and bioavailability. Finally, the evaluation of this compound in clinical trials may provide valuable insights into its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-metastatic activities in various preclinical studies. This compound has several advantages for lab experiments, such as easy synthesis and low toxicity. However, it also has limitations, such as poor solubility and short half-life. Future research on this compound may provide valuable insights into its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(1-adamantyl)cyclopropanecarboxamide involves the reaction of 1-adamantylamine with cyclopropanecarbonyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)cyclopropanecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic activities in various preclinical studies. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-13(12-1-2-12)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAESGINFBHVINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)
![N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562961.png)

![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide](/img/structure/B7562980.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)

![[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7563005.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide](/img/structure/B7563014.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B7563020.png)

![[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7563041.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)